molecular formula C27H34N2O2 B1339731 Trt-hmd acoh CAS No. 325708-26-7

Trt-hmd acoh

Cat. No.: B1339731
CAS No.: 325708-26-7
M. Wt: 418.6 g/mol
InChI Key: DTBUBVPQHYKPPS-UHFFFAOYSA-N
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Description

Trityl-1,6-diaminohexane acetic acid, commonly referred to as Trt-hmd acoh, is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties and applications in pharmaceuticals, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trityl-1,6-diaminohexane acetic acid can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of trityl chloride to protect the amino groups, followed by subsequent reactions to introduce the hexane and acetic acid moieties . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like trifluoroacetic acid for deprotection .

Industrial Production Methods

In industrial settings, the production of Trityl-1,6-diaminohexane acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Trityl-1,6-diaminohexane acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Trityl-1,6-diaminohexane acetic acid finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids and peptides.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: Trityl-1,6-diaminohexane acetic acid is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trityl-1,6-diaminohexane acetic acid involves its ability to protect and deprotect functional groups in organic molecules. The trityl group acts as a temporary protecting group, allowing selective reactions to occur at other sites on the molecule. This selective protection and deprotection enable the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

    Trityl-1,6-diaminohexane: Similar in structure but lacks the acetic acid moiety.

    Trityl-1,6-diaminohexane hydrochloride: A hydrochloride salt form with different solubility properties.

    Trityl-1,6-diaminohexane trifluoroacetate: A trifluoroacetate salt form used in specific synthetic applications.

Uniqueness

Trityl-1,6-diaminohexane acetic acid is unique due to its combination of the trityl protecting group with the hexane and acetic acid moieties. This combination provides versatility in synthetic applications and allows for selective protection and deprotection of functional groups, making it a valuable tool in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

acetic acid;N'-tritylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2.C2H4O2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;1-2(3)4/h3-11,14-19,27H,1-2,12-13,20-21,26H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUBVPQHYKPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583333
Record name Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325708-26-7
Record name Acetic acid--N~1~-(triphenylmethyl)hexane-1,6-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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